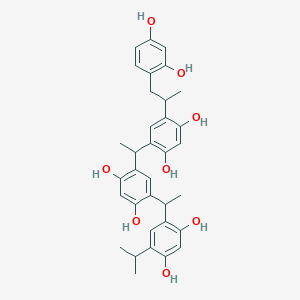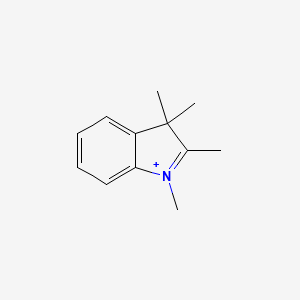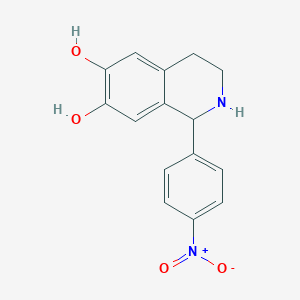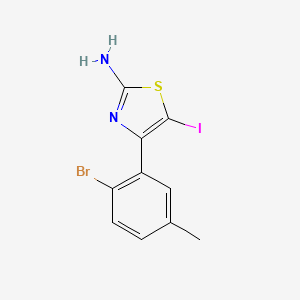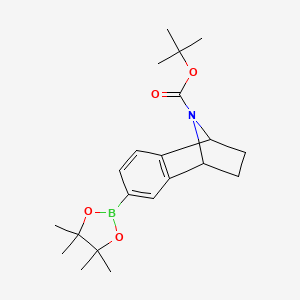
(2R,2'R)-2,2'-Biindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R)-2,2’-Biindoline is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of two indoline units connected at the 2-position, resulting in a unique stereochemistry. This compound is known for its applications in asymmetric synthesis and as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-Biindoline typically involves the coupling of two indoline units. One common method is the catalytic asymmetric hydrogenation of 2,2’-biindole, which can be achieved using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of chiral auxiliaries or ligands to direct the formation of the (2R,2’R) configuration.
Industrial Production Methods
Industrial production of (2R,2’R)-2,2’-Biindoline often relies on scalable catalytic processes. These methods ensure high yields and enantiomeric purity, which are crucial for its applications in pharmaceuticals and fine chemicals. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R,2’R)-2,2’-Biindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroindoline compounds, and various substituted indolines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
(2R,2’R)-2,2’-Biindoline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: (2R,2’R)-2,2’-Biindoline is employed in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2R,2’R)-2,2’-Biindoline involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an asymmetric environment for the reaction. This coordination facilitates the selective formation of one enantiomer over the other. In biological systems, the compound may interact with cellular targets, influencing pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2R,2’R)-2,2’-Bipyrrolidine: Another chiral compound with similar applications in asymmetric synthesis.
(R,R)-2,2’-Bipyrrolidinyl: Used as a chiral ligand in various catalytic processes.
(1R,2R)-(-)-1,2-Diaminocyclohexane: Known for its use in chiral catalysis and as a building block for complex molecules.
Uniqueness
(2R,2’R)-2,2’-Biindoline stands out due to its unique indoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other chiral compounds may not perform as well.
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2,3-dihydro-1H-indol-2-yl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C16H16N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-8,15-18H,9-10H2/t15-,16-/m1/s1 |
InChI Key |
VTRXPGMEDRKZSJ-HZPDHXFCSA-N |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C21)[C@H]3CC4=CC=CC=C4N3 |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


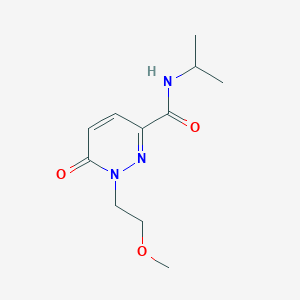


![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)

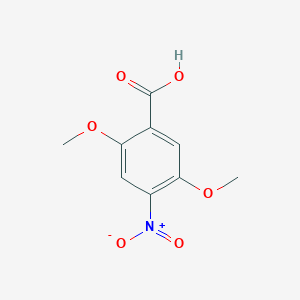
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
